molecular formula C30H28N6S2 B344450 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole

Katalognummer: B344450
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: ZFIQCLJFCWRLPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole is a complex organic molecule featuring a unique bicyclic structure This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole typically involves multi-step organic reactionsCommon reagents used in these steps include phenylhydrazine, dimethyl sulfate, and sulfur-containing compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.

    Thiazole Derivatives: Another class of heterocyclic compounds with sulfur and nitrogen atoms, used in medicinal chemistry.

Uniqueness

6-[3-(3,4-dimethyl-1-phenyl-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazol-6(1H)-yl)phenyl]-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole: stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C30H28N6S2

Molekulargewicht

536.7 g/mol

IUPAC-Name

8-[3-(4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-trien-8-yl)phenyl]-4,6-dimethyl-2-phenyl-1λ4-thia-2,3,8-triazabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C30H28N6S2/c1-21-19-33(37-29(21)23(3)31-35(37)25-12-7-5-8-13-25)27-16-11-17-28(18-27)34-20-22(2)30-24(4)32-36(38(30)34)26-14-9-6-10-15-26/h5-20H,1-4H3

InChI-Schlüssel

ZFIQCLJFCWRLPO-UHFFFAOYSA-N

SMILES

CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C

Kanonische SMILES

CC1=CN(S2=C1C(=NN2C3=CC=CC=C3)C)C4=CC(=CC=C4)N5C=C(C6=S5N(N=C6C)C7=CC=CC=C7)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.